Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Description

Structural Features and Nomenclature

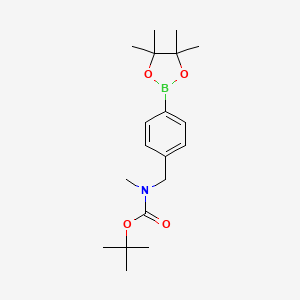

This compound possesses a complex molecular architecture that integrates multiple functional groups within a single framework. The compound features a central benzene ring that serves as the structural backbone, with two distinct substituents that define its chemical properties and reactivity profile. The molecular formula of this compound is C₁₉H₃₀BNO₄, corresponding to a molecular weight of 347.25 grams per mole, as confirmed by multiple chemical databases and suppliers.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The name begins with "tert-butyl," indicating the presence of a tertiary butyl group attached to the carbamate functionality. This is followed by "methyl," denoting a methyl substituent on the nitrogen atom of the carbamate group. The remaining portion of the name, "(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate," describes the benzyl group that connects to the carbamate nitrogen and bears the pinacol boronate ester at the para position of the aromatic ring.

The pinacol boronate ester portion of the molecule, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents one of the most widely utilized protecting and activating groups for boronic acids in modern synthetic chemistry. This cyclic boronate ester consists of a five-membered ring containing boron, two oxygen atoms, and two carbon atoms, with the latter bearing four methyl substituents that provide steric stabilization and enhance the compound's shelf stability. The boron atom in this system adopts a tetrahedral geometry when coordinated to the oxygen atoms of the pinacol framework, creating a stable yet reactive center suitable for various cross-coupling reactions.

The carbamate functionality in this molecule serves a dual purpose as both a protecting group for the amine and as a directing group for certain chemical transformations. The tert-butoxycarbonyl portion, commonly abbreviated in chemical literature but here referred to by its full name, provides robust protection for the nitrogen atom under a wide range of reaction conditions while remaining easily removable under acidic conditions when deprotection is desired. The N-methylation of the carbamate introduces additional steric and electronic effects that can influence both the stability and reactivity of the protected amine.

The stereochemical considerations of this molecule are relatively straightforward due to the absence of chiral centers in its structure. The benzene ring provides a planar aromatic framework, while the pinacol boronate ester maintains its characteristic ring conformation. The carbamate group adopts a planar geometry around the nitrogen atom due to resonance interactions between the nitrogen lone pair and the carbonyl group, which influences the overall three-dimensional structure of the molecule and its interaction with other chemical species.

The simplified molecular-input line-entry system representation of this compound, as documented in chemical databases, is: CN(CC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1)C(=O)OC(C)(C)C. This notation provides a compact representation of the molecular connectivity and serves as a standard format for database searches and computational chemistry applications. The systematic representation clearly delineates the connectivity between the various functional groups and provides insight into the potential sites of chemical reactivity within the molecule.

Historical Context in Organoboron Chemistry

The development of this compound as a synthetic intermediate reflects the broader evolution of organoboron chemistry from a specialized academic curiosity to a cornerstone of modern organic synthesis. The historical trajectory of this field began in the mid-twentieth century with the pioneering work of Herbert Charles Brown, whose investigations into boron-containing compounds fundamentally transformed synthetic organic chemistry and earned him the Nobel Prize in Chemistry in 1979.

Brown's initial entry into organoboron chemistry occurred somewhat serendipitously during his graduate studies at the University of Chicago, where he and his colleague Dr. B. C. Subba Rao discovered an unexpected reaction between sodium borohydride and ethyl oleate. This observation led to the discovery of the hydroboration reaction, which provided a novel route for converting alkenes into organoborane intermediates that could subsequently be transformed into various functionalized organic molecules. The significance of this discovery was not immediately recognized by the broader chemical community, as many researchers at the time viewed organoboron compounds as exotic reagents with limited synthetic utility.

The systematic exploration of organoboron chemistry that followed Brown's initial discoveries revealed the remarkable versatility of these compounds in organic synthesis. Brown's research group at Purdue University, where he began his investigations in 1947, developed a comprehensive understanding of the factors that influence the reactivity and selectivity of organoborane compounds. Their work demonstrated that hydroboration-oxidation could provide access to anti-Markovnikov alcohols, complementing traditional synthetic methods and opening new strategic approaches to complex molecule synthesis.

The development of pinacol boronate esters, the functional group that forms the core of the compound under discussion, emerged from the need for more stable and easily handled organoboron reagents. Early organoborane compounds were often sensitive to air and moisture, limiting their practical utility in synthetic applications. The introduction of cyclic boronate esters, particularly those derived from pinacol (2,3-dimethyl-2,3-butanediol), provided a solution to these stability issues while maintaining the essential reactivity of the boron center.

The synthesis of pinacol boronate esters became increasingly sophisticated with the development of various methodologies for their preparation. The reaction between Grignard reagents and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) emerged as one of the most efficient and general methods for preparing these compounds. This transformation proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for the synthesis of complex boronate ester intermediates such as the compound under examination.

The integration of organoboron chemistry with other areas of synthetic methodology, particularly the development of carbamate protecting groups, represents a more recent chapter in this historical narrative. The combination of boronate ester functionality with protected amine groups, as exemplified by this compound, reflects the sophisticated understanding of chemoselectivity and orthogonal protection strategies that characterizes contemporary synthetic organic chemistry.

The commercial availability of compounds such as this compound from multiple chemical suppliers indicates the maturation of organoboron chemistry as a field. These compounds are now routinely prepared on both laboratory and industrial scales, with established synthetic protocols and quality control standards that ensure their reliability as synthetic intermediates. The widespread adoption of these reagents in pharmaceutical research and development demonstrates their practical value in the synthesis of complex bioactive molecules.

The legacy of Herbert Brown's pioneering work continues to influence the development of new organoboron reagents and methodologies. Two of his former students, Ei-ichi Negishi and Akira Suzuki, were awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-coupling reactions, which rely heavily on organoboron compounds as coupling partners. This recognition underscores the continuing importance of organoboron chemistry in modern synthetic methodology and validates Brown's original insight into the potential of these compounds.

The specific application of compounds such as this compound in contemporary synthesis represents the culmination of decades of methodological development in organoboron chemistry. These molecules serve as versatile building blocks that can participate in a wide range of chemical transformations, from traditional cross-coupling reactions to more specialized methodologies that take advantage of the unique electronic and steric properties of the boronate ester functionality. The continuing evolution of this field promises to yield even more sophisticated reagents and methodologies that will further expand the scope and utility of organoboron chemistry in synthetic applications.

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21(8)13-14-9-11-15(12-10-14)20-24-18(4,5)19(6,7)25-20/h9-12H,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFOCJORKNCEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a complex organic compound that is used as an intermediate in the synthesis of various biologically active compounds

Mode of Action

It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions. This suggests that it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds.

Biochemical Pathways

The compound is involved in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Activité Biologique

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.209 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 348.0 ± 52.0 °C at 760 mmHg |

| Melting Point | 105 °C |

| Flash Point | 164.3 ± 30.7 °C |

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance solubility and biological activity.

Research indicates that compounds containing a dioxaborolane structure can interact with various biological targets, particularly in cancer therapy. The mechanism often involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

In studies focusing on related compounds, it has been observed that derivatives of dioxaborolane exhibit significant growth inhibition in tumor cell lines while sparing non-tumorigenic cells. For example:

- Case Study : A derivative similar to this compound demonstrated potent cytotoxicity against murine liver cancer cells at concentrations as low as 10 µM without affecting healthy cells .

Inhibition of Cell Motility

The compound may also inhibit cancer cell motility. This is crucial as metastasis is a significant challenge in cancer treatment:

- Research Finding : In vitro assays showed that certain dioxaborolane derivatives reduced the migration of cancer cells by altering the expression of proteins involved in cell adhesion and motility .

Case Studies and Research Findings

-

Growth Inhibition Study :

- Objective : To evaluate the efficacy of dioxaborolane derivatives in inhibiting tumor growth.

- Results : Compounds showed selective toxicity towards cancer cells with minimal effects on normal cells.

- : The structural features of these compounds contribute significantly to their anticancer properties .

- Mechanistic Insights :

-

Comparative Analysis :

- A comparative study highlighted the differences in biological activity between various dioxaborolane derivatives and their corresponding effects on different cell lines.

Table: Comparative Biological Activities

| Compound Name | IC50 (µM) | Target Cell Line | Selectivity Ratio (Tumor/Normal) |

|---|---|---|---|

| This compound | 10 | Murine Liver Cancer | High |

| Related Dioxaborolane Derivative | 15 | Human Breast Cancer | Moderate |

| Another Analogue | 25 | Non-Tumorigenic Cells | Low |

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate has been investigated for its potential in drug development due to its unique structural properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to participate in various chemical reactions that are crucial for drug synthesis.

Case Study: Anticancer Agents

Research has shown that compounds containing boron can exhibit anticancer properties. A study highlighted the synthesis of boron-containing carbamates that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The dioxaborolane group plays a significant role in modulating biological activity by influencing the compound's reactivity and stability .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex organic molecules.

Synthesis of Functionalized Aromatic Compounds

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form functionalized aromatic compounds. This reaction is vital in the pharmaceutical industry for synthesizing biologically active molecules .

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | |

| Carbamate Formation | Utilizes amines and carbonyl compounds |

Materials Science

The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The dioxaborolane structure contributes to the formation of cross-linked networks in polymers.

Case Study: Boron-Doped Polymers

Research indicates that polymers doped with boron-containing compounds exhibit improved flame retardancy and thermal stability. This compound can serve as a precursor for synthesizing these advanced materials .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Reactivity

Table 1: Key Structural Differences and Implications

Physical and Spectroscopic Properties

- 11B NMR Shifts : The target compound’s boronic ester resonates at δ 33.8 ppm (br. s), consistent with analogous dioxaborolane derivatives .

- IR Spectroscopy : A strong carbonyl stretch at 1691 cm⁻¹ confirms the carbamate group .

- HRMS : Experimental [M+H]+ at 314.2509 aligns with theoretical values (314.2500), ensuring purity .

Commercial and Stability Considerations

- Cost Comparison : The target compound ($226/1g) is more expensive than tert-butyl 4-(4-benzoyl)piperazine-1-carboxylate ($175/1g), reflecting added synthetic steps for methyl substitution .

- Hydrolytic Stability : The tert-butyl group provides superior protection against hydrolysis compared to simpler arylboronic esters, as evidenced by stability in CDCl3 during NMR analysis .

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate typically involves:

- Introduction of the boronic ester moiety onto a benzyl scaffold.

- Protection of the amine group as a tert-butyl carbamate (Boc) to enhance stability and facilitate further transformations.

A common approach starts from a suitable benzylamine or benzyl halide precursor, followed by installation of the boronate ester via borylation reactions, often catalyzed by palladium complexes.

Specific Synthetic Routes

Route A: Palladium-Catalyzed Borylation of Benzyl Halide Derivative

- Starting Material: tert-butyl (4-bromomethyl)benzylcarbamate

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (potassium acetate or carbonate)

- Solvent: Tetrahydrofuran (THF) or dioxane

- Conditions: Heating at 60–80 °C under inert atmosphere for several hours

- Mechanism: Palladium-catalyzed cross-coupling replaces the bromide with the boronate ester group, yielding the target compound.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Borylation of benzyl bromide | B2pin2, Pd(dppf)Cl2, KOAc | THF or dioxane | 60–80 | 12–24 | 70–85 | Inert atmosphere required |

| 2 | Amine protection (Boc) | Di-tert-butyl dicarbonate, base (e.g., Et3N) | DCM | 0–25 | 1–3 | 80–90 | Room temperature; mild conditions |

Yields depend on purification methods such as column chromatography or crystallization.

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals include the tert-butyl group singlet (~1.4 ppm), aromatic protons (7.0–7.5 ppm), and methylene protons adjacent to carbamate (~4.7 ppm).

- Mass Spectrometry: Molecular ion peak consistent with $$M+H^+$$ at m/z 334.

- Stability: The pinacol boronate ester is stable under neutral and slightly basic conditions but sensitive to strong acids and oxidants.

Summary Table of Preparation Methods

| Methodology | Starting Material | Catalyst/Reagents | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | tert-butyl (4-bromomethyl)benzylcarbamate | Pd(dppf)Cl2, B2pin2, KOAc | 60–80 °C, inert atmosphere | High yield, well-established | Requires palladium catalyst |

| Ir-catalyzed C–H borylation + Boc protection | 4-(aminomethyl)benzyl derivative | Ir catalyst, Boc2O, base | Mild, two-step | Direct functionalization | More steps, lower scalability |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate?

The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example:

- Aryl halides (e.g., 4-bromobenzenethiol) are reacted with pinacol borane in the presence of a palladium catalyst to form the boronic ester intermediate. Subsequent carbamate protection using tert-butyl methyl carbamate yields the final product .

- Alternative routes involve coupling aryl bromides with tert-butyl carbamate derivatives under nitrogen-degassed conditions in anhydrous dioxane, achieving yields of 32–65% depending on the halide precursor (chloro vs. bromo) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the tert-butyl group (1.2–1.4 ppm) and boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

- HRMS (DART/MALDI) : Validates molecular weight (e.g., [M+Na] at m/z 398.2477) .

- IR spectroscopy : Peaks at ~1700 cm (carbamate C=O) and ~1365 cm (B-O stretching) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) or copper-based systems enhance cross-coupling efficiency, particularly for aryl-alkyl bond formation .

- Precursor choice : Bromoaryl substrates generally yield higher conversions (65%) compared to chloroaryl analogs (32%) due to better leaving-group reactivity .

- Reaction conditions : Degassing solvents (e.g., dioxane) and maintaining anhydrous conditions minimize side reactions .

Q. What factors influence the stability of this compound under varying experimental conditions?

- pH sensitivity : The boronic ester moiety hydrolyzes under strongly acidic or basic conditions, necessitating neutral buffers for biological applications .

- Thermal stability : Decomposition occurs above 150°C; storage at room temperature in inert atmospheres is recommended .

- Light exposure : Photoredox applications require protection from UV light to prevent radical-induced degradation .

Q. How is this compound utilized in photoredox-catalyzed reactions?

It serves as a radical acceptor in cascades such as deboronative cyclization. For example:

- Under visible light (Kessil lamp), the boronic ester undergoes radical addition with vinyl substrates, forming γ-amino boronic esters via a polar cyclization mechanism .

- Yields depend on the photocatalyst (e.g., 4CzIPN) and solvent (DMF or MeCN), with optimized protocols achieving >50% conversion .

Q. What role does this compound play in biomedical research?

- Drug delivery : Incorporated into glucose-sensitive polymeric vesicles (e.g., PEG-b-poly(acrylate) copolymers) for controlled insulin release. The boronic ester reacts with HO generated by glucose oxidase, triggering vesicle disassembly .

- Protein targeting : Derivatives are used to synthesize enantiomerically pure β-/γ-amino boronic esters, which inhibit proteases like autotaxin in cancer studies .

Data Contradictions and Resolutions

- Yield disparities in coupling reactions : Chloroaryl precursors show lower yields (32%) compared to bromoaryl analogs (65%) due to slower oxidative addition kinetics. Resolution: Use electron-deficient ligands (e.g., XPhos) to activate chloro substrates .

- Stability in biological matrices : Conflicting reports on boronic ester hydrolysis rates in PBS (pH 7.4). Resolution: Introduce steric hindrance (e.g., 4,4,5,5-tetramethyl groups) to enhance hydrolytic resistance .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.